molecular formula C20H26N6O3S B2627456 3,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946363-89-9

3,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2627456
CAS No.: 946363-89-9
M. Wt: 430.53
InChI Key: YHFARONFXZCSNP-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound often explored in advanced chemical research and pharmacology. It is characterized by a pyrazolo[3,4-d]pyrimidin-1-yl core, known for its significant biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound usually involves a multi-step process starting from commercially available reagents. Initially, pyrazolo[3,4-d]pyrimidine is synthesized through the condensation of appropriate aldehydes with hydrazine derivatives. Subsequent steps involve the introduction of methylthio and propylamino groups via selective alkylation and aminolysis reactions. The final stage includes the formation of the benzamide moiety through an amide coupling reaction with 3,4-dimethoxybenzoyl chloride under mild conditions.

Industrial Production Methods

In industrial settings, the production is scaled up using continuous flow synthesis techniques. These methods ensure a high yield and purity of the final product by optimizing reaction times, temperatures, and concentrations through automated control systems.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions including:

  • Oxidation: It can be oxidized at the methylthio group to form sulfoxides or sulfones.

  • Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced under hydrogenation conditions.

  • Substitution: Halogenation reactions on the benzamide ring can introduce halogens like chlorine or bromine.

Common Reagents and Conditions

Common reagents include oxidizing agents like m-chloroperoxybenzoic acid for oxidation, hydrogen gas with palladium on carbon for reduction, and halogenating agents like N-bromosuccinimide for substitutions. These reactions are generally performed in solvents like dichloromethane or ethanol, under controlled temperatures and pressures.

Major Products

Major products from these reactions include sulfoxides, sulfones, dehydrogenated pyrazolo[3,4-d]pyrimidine derivatives, and halogenated benzamides.

Scientific Research Applications

This compound finds extensive applications in several fields:

  • Chemistry: Used as a precursor in the synthesis of more complex molecular architectures.

  • Biology: Studied for its interaction with various biomolecules and potential as a biochemical probe.

  • Medicine: Investigated for its potential therapeutic effects, especially in targeting specific enzymes or receptors.

  • Industry: Utilized in the development of advanced materials and as a catalyst in certain organic reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidin-1-yl core is known to interact with the active sites of enzymes, inhibiting their activity. Pathways involved may include inhibition of cell proliferation or modulation of signal transduction pathways.

Comparison with Similar Compounds

Compared to other similar compounds, such as pyrazolopyrimidines without the dimethoxybenzamide moiety, this compound demonstrates enhanced specificity and potency due to its unique structural features. Similar compounds include:

  • 3,4-dimethoxy-N-(2-(pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 6-(methylthio)-4-(amino)-pyrazolo[3,4-d]pyrimidine

The presence of the methylthio and propylamino groups, along with the dimethoxybenzamide moiety, contributes to its distinct biochemical properties, making it a compound of interest in various research fields.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3S/c1-5-8-21-17-14-12-23-26(18(14)25-20(24-17)30-4)10-9-22-19(27)13-6-7-15(28-2)16(11-13)29-3/h6-7,11-12H,5,8-10H2,1-4H3,(H,22,27)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFARONFXZCSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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